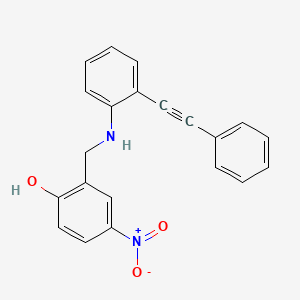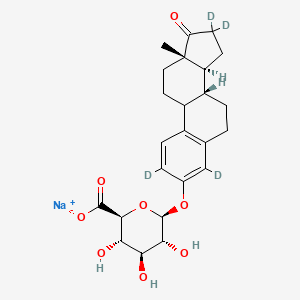![molecular formula C10H13BN2O4 B12405344 [(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid is a boronic acid derivative that has garnered significant interest in the fields of chemistry and biology due to its unique structural and chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various applications, including sensing, catalysis, and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid typically involves the coupling of an appropriate boronic acid precursor with an amino acid derivative. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or alkyl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of these reactions . Additionally, metal-free photoinduced borylation methods have been developed to provide boronic acids with high yields and functional group tolerance .
化学反応の分析
Types of Reactions
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid can undergo various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to boronic esters or borates.
Reduction: Reduction of boronic acids can yield boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
科学的研究の応用
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the design of enzyme inhibitors and as a tool for studying protein-ligand interactions.
Industry: Utilized in the development of sensors for glucose monitoring and other analytical applications.
作用機序
The mechanism of action of [(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, leading to inhibition of its activity .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Known for its use in glucose sensing and as a reagent in organic synthesis.
M-aminophenylboronic acid: Used in the development of enzyme inhibitors and as a tool in chemical biology.
Uniqueness
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets and participate in diverse chemical reactions. Its ability to form stable yet reversible covalent bonds makes it particularly valuable in the design of enzyme inhibitors and sensors .
特性
分子式 |
C10H13BN2O4 |
|---|---|
分子量 |
236.03 g/mol |
IUPAC名 |
[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C10H13BN2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8,16-17H,6H2,(H2,12,14)(H,13,15)/t8-/m1/s1 |
InChIキー |
FDGGENIUEFOWLT-MRVPVSSYSA-N |
異性体SMILES |
B([C@@H](CC(=O)N)NC(=O)C1=CC=CC=C1)(O)O |
正規SMILES |
B(C(CC(=O)N)NC(=O)C1=CC=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


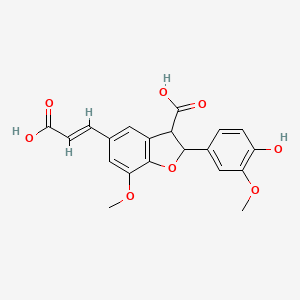
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
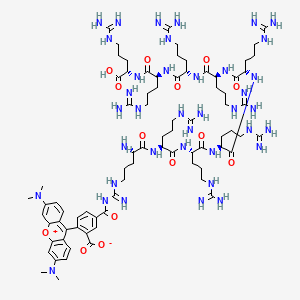
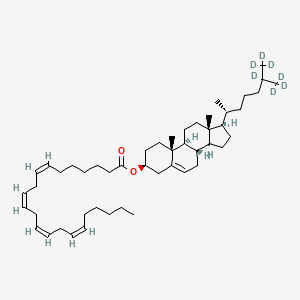

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
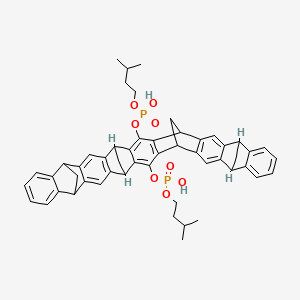
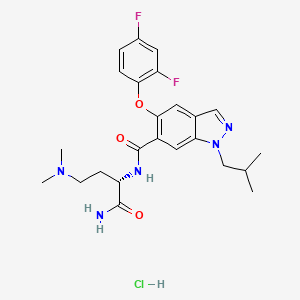
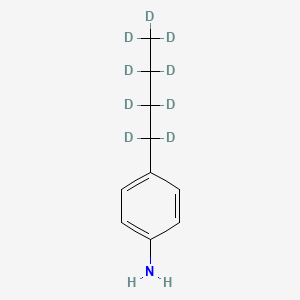
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
